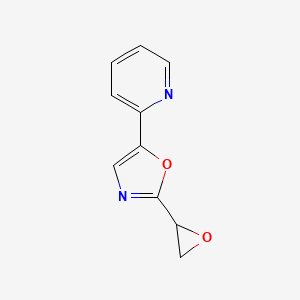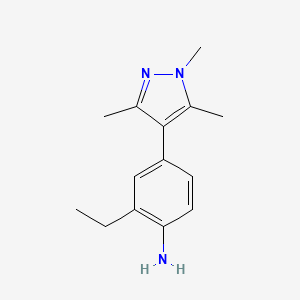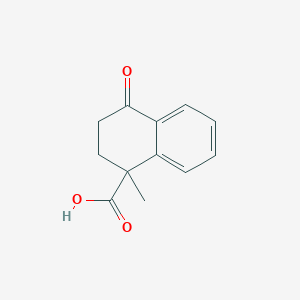
N-(isoquinolin-8-ylmethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isoquinolin-8-ylmethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an isoquinoline moiety via a methylamine linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-8-ylmethyl)cyclopropanamine typically involves the formation of the isoquinoline ring followed by the attachment of the cyclopropanamine group. One common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using metal-catalyzed reactions. Efficient one-pot synthesis methods, such as the condensation of aryl ketones and hydroxylamine followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne, are also employed .
Analyse Chemischer Reaktionen
Types of Reactions
N-(isoquinolin-8-ylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(isoquinolin-8-ylmethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(isoquinolin-8-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. For example, as an LSD1 inhibitor, it binds to the enzyme’s active site, preventing the demethylation of histone proteins and thereby affecting gene expression . This interaction can lead to changes in cellular processes and has potential therapeutic implications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(quinolin-8-ylmethyl)cyclopropanamine
- N-(quinolin-8-ylmethyl)cyclopropanamine derivatives
Uniqueness
N-(isoquinolin-8-ylmethyl)cyclopropanamine is unique due to its specific structural configuration, which combines the properties of both the isoquinoline and cyclopropane moieties. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C13H14N2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
N-(isoquinolin-8-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C13H14N2/c1-2-10-6-7-14-9-13(10)11(3-1)8-15-12-4-5-12/h1-3,6-7,9,12,15H,4-5,8H2 |
InChI-Schlüssel |
LAIVKLGPOANIJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2=CC=CC3=C2C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)

![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
![8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B13877102.png)



![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)

![Tert-butyl 4-[2-[4-(trifluoromethyl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13877129.png)

